3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
Overview
Description
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol. This compound is characterized by the presence of an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and an iodine atom attached to a benzene ring, along with an aldehyde group (-CHO). It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethoxy-4-hydroxybenzaldehyde as the starting material.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (DCM), under controlled temperature conditions to ensure the selective introduction of the iodine atom.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-ethoxy-4-hydroxy-5-iodobenzyl alcohol.
Substitution: Substitution reactions can replace the iodine atom with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 3-Ethoxy-4-hydroxy-5-iodobenzoic acid.
Reduction Products: 3-Ethoxy-4-hydroxy-5-iodobenzyl alcohol.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: The compound may bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
3-Methoxy-4-hydroxy-5-iodobenzaldehyde
5-Iodovanillin
3-Ethoxy-4-hydroxybenzaldehyde
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Biological Activity
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₉IO₃
- Molecular Weight : 292.07 g/mol
- Melting Point : Approximately 137–138 °C
- Appearance : Colorless powder
The compound features a benzaldehyde group, an ethoxy substituent, a hydroxy group, and an iodine atom at the 5-position of the aromatic ring.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde.
- Reagents : N-iodosuccinimide (NIS) is commonly used for iodination.
- Reaction Conditions : The reaction is generally conducted in acetonitrile at room temperature for several hours.
- Purification : The product is purified using flash chromatography.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
Anticancer Properties
Studies suggest that this compound possesses anticancer activities , particularly against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values (as low as 9 nM) while showing minimal effects on non-cancerous cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , specifically targeting enzymes involved in cancer progression and inflammation pathways, such as NF-κB and STAT-3 .
Antimicrobial Activity
Preliminary studies have shown that this compound may exhibit antimicrobial properties , making it a candidate for further exploration in treating infections caused by resistant bacteria.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Interaction : By binding to active sites of enzymes, it inhibits their activity, thereby blocking substrate access.
- Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and cancer cell survival.
Case Studies and Research Findings
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHCDLEWJKPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285118 | |
Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-82-9 | |
Record name | 6312-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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